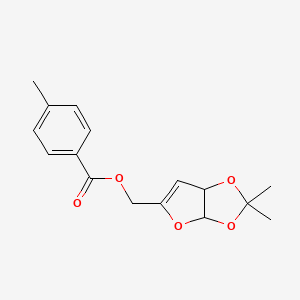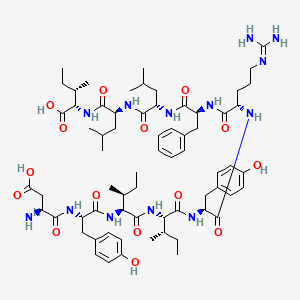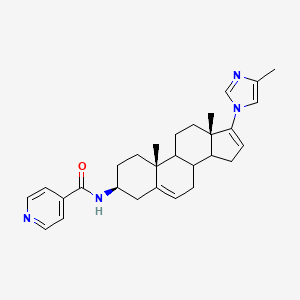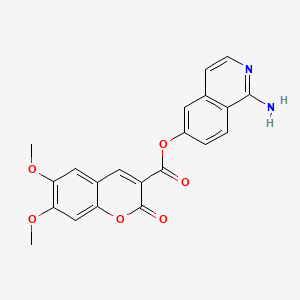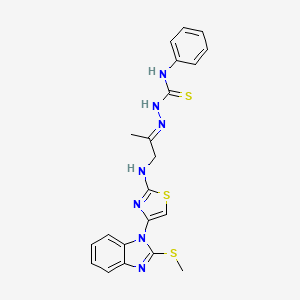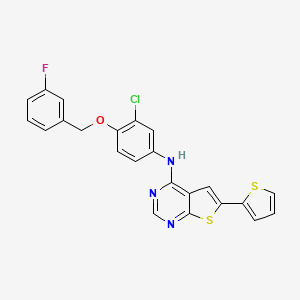
2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SKI2852 is a small molecule drug that acts as a highly potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of cortisone to cortisol, which plays a significant role in metabolic processes. SKI2852 has shown promise in the treatment of metabolic disorders such as type 2 diabetes mellitus and metabolic syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SKI2852 involves the combination of a pyrimidine-4-carboxamide scaffold with a piperazine ringThis results in a potent and selective inhibitor with excellent pharmacokinetic profiles .
Industrial Production Methods
Industrial production of SKI2852 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
SKI2852 primarily undergoes inhibition reactions where it binds to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol. This inhibition is highly selective and potent, with IC50 values of 1.6 nM and 2.9 nM against mouse and human 11β-HSD1, respectively .
Common Reagents and Conditions
The synthesis of SKI2852 involves reagents such as pyrimidine-4-carboxamide, piperazine, and fluorinated phenyl rings. The reactions are typically carried out under controlled conditions to ensure the desired selectivity and potency of the final product .
Major Products Formed
The major product formed from the synthesis of SKI2852 is the inhibitor itself, which demonstrates no CYP and PXR liabilities and has excellent pharmacokinetic profiles across species .
Wissenschaftliche Forschungsanwendungen
SKI2852 has been extensively studied for its potential in treating metabolic disorders. It has shown significant efficacy in reducing blood glucose and HbA1c levels, improving lipid profiles, and enhancing insulin sensitivity in diabetic and obese mouse models . Additionally, SKI2852 has been found to synergistically enhance the HbA1c-lowering effect of metformin, making it a promising candidate for combination therapy in diabetes treatment .
Wirkmechanismus
SKI2852 exerts its effects by inhibiting the enzyme 11β-HSD1, which is responsible for converting inactive cortisone to active cortisol. By inhibiting this enzyme, SKI2852 reduces cortisol levels, thereby improving insulin sensitivity and reducing blood glucose levels. This mechanism makes it a valuable therapeutic agent for managing metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Carbenoxolon: Ein weiterer 11β-HSD1-Inhibitor, aber weniger selektiv und potent als SKI2852.
PF-915275: Ein selektiver 11β-HSD1-Inhibitor mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Profilen.
BI 135585: Ein potenter 11β-HSD1-Inhibitor mit vielversprechenden Ergebnissen in präklinischen Studien.
Einzigartigkeit von SKI2852
SKI2852 zeichnet sich durch seine hohe Potenz, Selektivität und orale Bioverfügbarkeit aus. Es hat exzellente pharmakokinetische Profile und keine CYP- und PXR-Haftungsverpflichtungen gezeigt, was es zu einem überlegenen Kandidaten für die therapeutische Anwendung bei Stoffwechselstörungen macht .
Eigenschaften
Molekularformel |
C27H34FN5O4S |
|---|---|
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
2-[(2R)-4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H34FN5O4S/c1-16-15-32(23-4-3-20(11-21(23)28)38(2,36)37)7-8-33(16)26-29-6-5-22(30-26)25(34)31-24-18-9-17-10-19(24)14-27(35,12-17)13-18/h3-6,11,16-19,24,35H,7-10,12-15H2,1-2H3,(H,31,34)/t16-,17?,18-,19+,24?,27?/m1/s1 |
InChI-Schlüssel |
SSKKTEYBWOVEET-GMILZOMTSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C2=NC=CC(=N2)C(=O)NC3[C@@H]4CC5C[C@H]3CC(C4)(C5)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |
Kanonische SMILES |
CC1CN(CCN1C2=NC=CC(=N2)C(=O)NC3C4CC5CC3CC(C5)(C4)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


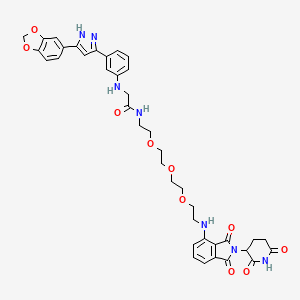
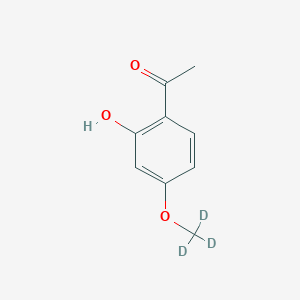
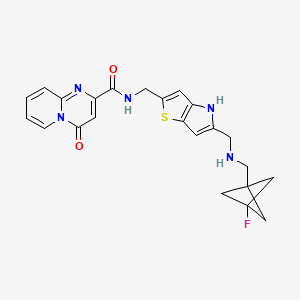
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)


